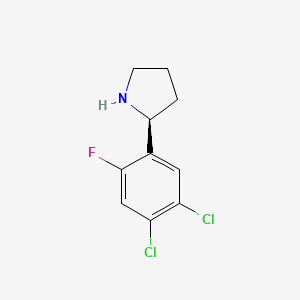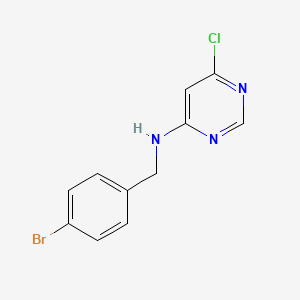
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a 4-bromobenzyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 6-chloropyrimidine.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve yield and efficiency, as well as employing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can yield corresponding aldehydes or carboxylic acids.
Coupling Products: Biaryl compounds are formed through coupling reactions.
科学研究应用
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe in chemical biology to study molecular interactions and pathways.
作用机制
The mechanism of action of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(4-bromobenzyl)-6-chloropyrimidin-4-amine: Features a bromobenzyl group and a chlorine atom on the pyrimidine ring.
N-(4-bromobenzyl)-6-fluoropyrimidin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
N-(4-bromobenzyl)-6-methylpyrimidin-4-amine: Contains a methyl group instead of chlorine.
Uniqueness
This compound is unique due to the combination of the bromobenzyl group and the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
属性
分子式 |
C11H9BrClN3 |
|---|---|
分子量 |
298.56 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C11H9BrClN3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16) |
InChI 键 |
JDIMPHQLEIAGSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


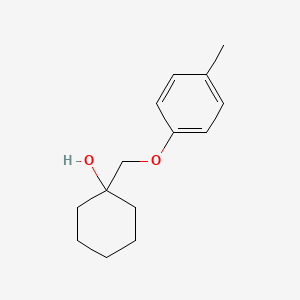
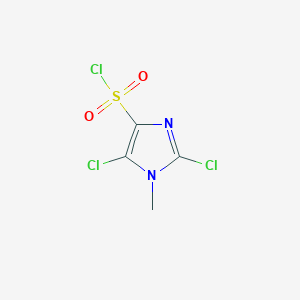
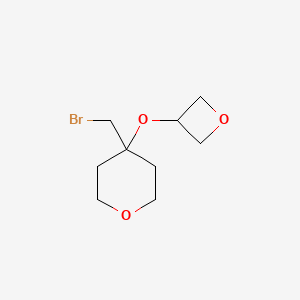
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)

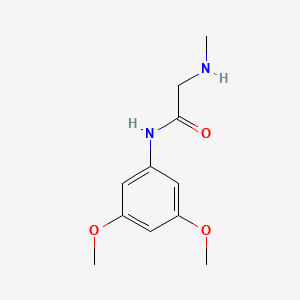
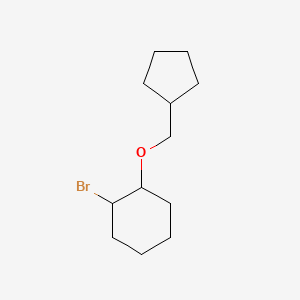
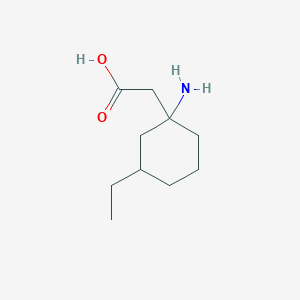
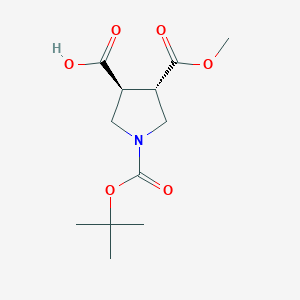
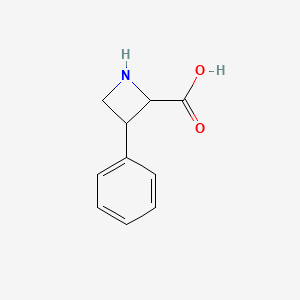

![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

